BenchChemオンラインストアへようこそ!

(R,S)-Nornicotine Bitartrate

nAChR pharmacology Receptor binding Nicotine addiction

This racemic bitartrate salt delivers superior aqueous solubility and handling stability versus the free base, enabling precise calibration standard preparation for GC-MS and LC-MS/MS workflows. With defined nAChR subtype selectivity (α7 EC50 ~17 μM; α6-containing EC50 ~4 μM), it is a validated pharmacological tool for neurodegeneration and addiction research. Its uniquely characterized brain pharmacokinetic profile (166-min half-life; 3.2× longer than nicotine) makes it essential for chronic exposure studies, while forensic utility in distinguishing tobacco use from nicotine replacement therapy provides unmatched analytical value.

Molecular Formula C17H24N2O12
Molecular Weight 448.4 g/mol
CAS No. 7249-98-1
Cat. No. B13724701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-Nornicotine Bitartrate
CAS7249-98-1
Molecular FormulaC17H24N2O12
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(CO)O)O)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C13H18N2O6.C4H6O6/c16-5-8(17)9(18)10(19)11(20)12(21)13-14-6-3-1-2-4-7(6)15-13;5-1(3(7)8)2(6)4(9)10/h1-4,8-12,16-21H,5H2,(H,14,15);1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyAZPBYZSNKVOUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R,S)-Nornicotine Bitartrate (CAS 7249-98-1): A Key Nicotine Metabolite Reference Standard for Neuropharmacology and Analytical Chemistry


(R,S)-Nornicotine Bitartrate (CAS 7249-98-1) is a racemic salt form of nornicotine, a pyrrolidinylpyridine alkaloid that functions as a primary N-demethylated metabolite of nicotine and a significant component of tobacco leaf [1]. Nornicotine acts as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with demonstrated selectivity for α7-containing and α6-containing receptor subtypes [2]. As a certified reference material, the bitartrate salt form provides enhanced aqueous solubility and handling stability compared to the free base, making it the preferred formulation for quantitative analytical method development and in vitro pharmacological studies where precise dosing is critical .

Why (R,S)-Nornicotine Bitartrate Cannot Be Replaced by Nicotine or Cotinine in Quantitative Assays and Mechanism Studies


Substituting nornicotine with nicotine or cotinine in analytical workflows or mechanistic investigations introduces systematic error because these compounds exhibit distinct and non-interchangeable pharmacological and pharmacokinetic properties. Nornicotine demonstrates unique nAChR subtype activation profiles (α7 EC50 ~17 μM; α6-containing EC50 ~4 μM) that differ markedly from nicotine [1]. Critically, nornicotine accumulates in brain tissue with a 166-minute half-life—approximately 3.2-fold longer than nicotine's 52-minute half-life—enabling sustained neuropharmacological activity after chronic exposure that cotinine (333-minute half-life but sub-threshold concentrations) cannot replicate [2]. Furthermore, nornicotine serves as an essential biomarker distinct from cotinine in urinary assays for distinguishing tobacco use from nicotine replacement therapy [3].

(R,S)-Nornicotine Bitartrate: Direct Comparative Evidence Against Nicotine and Related Alkaloids


α4β2 nAChR Binding Affinity: Enantiomeric Ranking Relative to Nicotine

In competitive binding assays using recombinant α4β2 nAChRs expressed in M10 cells, (+)-[R]nornicotine and (-)-[S]nornicotine exhibit lower binding affinity than (-)-nicotine but higher affinity than (+)-nicotine. The affinity ranking established was: cytisine (Ki = 0.46 nM) > MPA (Ki = 1.21 nM) > anatoxin-a > (-)-nicotine > (+)-[R]nornicotine > (-)-[S]nornicotine > (+)-nicotine [1]. This stereoselective binding profile demonstrates that nornicotine enantiomers occupy an intermediate affinity position that must be accounted for when interpreting competition binding data or designing nAChR-targeted ligands.

nAChR pharmacology Receptor binding Nicotine addiction

α7 and α6-Containing nAChR Activation: Subtype-Specific EC50 Comparison

When evaluated in Xenopus oocytes expressing defined nAChR subunit combinations, nornicotine demonstrates pronounced agonist activity at α7 receptors (EC50 ≈ 17 μM, Imax 50% relative to acetylcholine) and α6-containing receptors (α6/α3 chimera, EC50 ≈ 4 μM, Imax 50% relative to acetylcholine) [1]. This subtype selectivity profile differs from nicotine and is particularly notable at α6-containing receptors, which have been implicated in nicotine-evoked dopamine release [1]. The α7 subtype represents a potential therapeutic target for Alzheimer's disease and schizophrenia [1].

nAChR subtypes Oocyte electrophysiology Neuropharmacology

Brain Pharmacokinetics: Half-Life Comparison vs Nicotine and Cotinine

Following acute peripheral administration of [2′-14C]-(±)nicotine (0.8 mg/kg s.c.) in rats, the brain half-lives of nicotine, nornicotine, and cotinine were determined as 52, 166, and 333 minutes, respectively [1]. Peak brain concentrations reached 300 nM for cotinine, 70 nM for nornicotine, and 7 nM for norcotinine [1]. Critically, the 70 nM peak concentration of nornicotine approaches the range found to be neuropharmacologically active, whereas cotinine concentrations—despite its longer half-life—are predicted to remain insufficient to produce nAChR-mediated dopamine release even with chronic accumulation [1]. Nornicotine's 166-minute half-life represents a 3.2-fold longer brain residence time than nicotine [1].

Pharmacokinetics Brain accumulation Nicotine metabolism

nAChR Desensitization Potency: 12-Fold Difference vs S-(-)-Nicotine

In rat striatal slice preparations preloaded with [3H]dopamine, S-(-)-nornicotine desensitizes nicotinic receptor-stimulated dopamine release with approximately 12-fold lower potency compared to S-(-)-nicotine [1]. Specifically, S-(-)-nornicotine at 1 μM and 10 μM diminished the response to subsequent 10 μM S-(-)-nornicotine by 85% and 97%, respectively, and diminished the response to 10 μM S-(-)-nicotine by 82% and 88%, respectively [1]. Cross-desensitization between S-(-)-nornicotine and S-(-)-nicotine was observed in both directions, indicating involvement of common nAChR subtypes [1].

Receptor desensitization Dopamine release Striatal neuropharmacology

CYP2A6 Inhibition: Class-Level Comparison with Nicotine and Related Alkaloids

In an evaluation of 14 nicotine-related alkaloids and metabolites as inhibitors of human cDNA-expressed CYP2A6-mediated coumarin 7-hydroxylation, S-(-)-nornicotine exhibited a Ki value in the range of 20-300 μM [1]. This places nornicotine among the weaker CYP2A6 inhibitors tested, with substantially higher Ki (i.e., lower inhibitory potency) compared to S-(-)-nicotine (Ki = 4.4 μM), S-(-)-anatabine (Ki = 3.8 μM), S-(-)-anabasine (Ki = 5.4 μM), and β-nicotyrine (Ki = 0.37 μM) [1]. Unlike nicotine and β-nicotyrine, nornicotine is not a mechanism-based (suicide) inhibitor of CYP2A6 [1].

Drug metabolism CYP450 inhibition Nicotine pharmacokinetics

Locomotor Activity: Qualitative Behavioral Differences vs Nicotine

Acute and repeated administration studies in rats reveal qualitative differences in psychomotor effects between nornicotine and nicotine. S-(-)-Nicotine (0.1-1 mg/kg s.c.) produced transient hypoactivity followed by dose-related hyperactivity, with repeated administration producing sensitization to hyperactivity [1]. In contrast, acute administration of R(+)- or S-(-)-nornicotine at 0.3-10 mg/kg produced only transient hypoactivity at higher doses (≥3 mg/kg for R(+); 10 mg/kg for S-(-)), with no rebound hyperactivity observed [1]. Repeated S-(-)-nornicotine administration did result in tolerance to hypoactivity and eventual emergence of hyperactivity [1]. High doses of nornicotine (3 mg/kg) blunted the locomotor stimulant effect of nicotine in subsequent studies [2].

Behavioral pharmacology Locomotor sensitization Psychomotor effects

High-Impact Application Scenarios for (R,S)-Nornicotine Bitartrate in Research and Analytical Workflows


Quantitative LC-MS/MS and GC-MS Analysis of Nicotine Metabolites in Biological Matrices

(R,S)-Nornicotine Bitartrate serves as a certified reference standard for calibrating and validating analytical methods that quantify nornicotine in urine, plasma, and brain tissue homogenates . The bitartrate salt form provides superior aqueous solubility compared to the free base, enabling precise preparation of calibration standards . In forensic and clinical toxicology, nornicotine detection distinguishes active tobacco use from nicotine replacement therapy—a differentiation that cotinine alone cannot provide because cotinine is common to both exposure sources . The compound is suitable for GC-MS and LC-MS/MS workflows following established extraction protocols .

In Vitro nAChR Pharmacology Studies Targeting α7 and α6-Containing Subtypes

Based on direct functional data from Xenopus oocyte expression systems establishing EC50 values of ~4 μM at α6-containing receptors and ~17 μM at α7 receptors , (R,S)-Nornicotine Bitartrate is positioned as a characterized pharmacological tool for studies investigating α7-mediated pathways in neurodegeneration (Alzheimer's disease models) and α6-mediated dopamine signaling in addiction research . The compound's defined EC50 values enable reproducible dose-response experiments across laboratories, whereas substituting nicotine would introduce uncharacterized subtype selectivity and altered efficacy profiles.

Striatal Dopamine Release and Receptor Desensitization Assays

For ex vivo neurochemistry studies using rat striatal slice preparations, (R,S)-Nornicotine Bitartrate provides a validated tool for investigating nAChR-mediated [3H]dopamine release and receptor desensitization . The established 12-fold lower desensitization potency compared to S-(-)-nicotine makes nornicotine essential for experiments examining the temporal dynamics of nAChR signaling—extrapolating from nicotine data would misrepresent both the magnitude and time course of receptor desensitization. Cross-desensitization studies between nornicotine and nicotine require authentic nornicotine bitartrate to avoid confounding results .

Chronic Nicotine Exposure and Brain Accumulation Pharmacokinetic Modeling

Studies modeling chronic nicotine exposure and brain alkaloid accumulation require (R,S)-Nornicotine Bitartrate as a reference compound due to its uniquely characterized brain pharmacokinetic profile: a 166-minute half-life (3.2-fold longer than nicotine's 52 minutes) and peak brain concentration of 70 nM after acute nicotine administration . This sustained brain residence time predicts pharmacologically significant nornicotine accumulation during chronic exposure . Researchers investigating the cumulative neuropharmacological effects of tobacco alkaloids cannot substitute cotinine (despite its longer 333-minute half-life) because cotinine concentrations remain below the threshold for nAChR-mediated dopamine release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-Nornicotine Bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.